1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one
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Overview
Description
1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of bromomethyl groups attached to a phenyl ring, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one typically involves the bromination of 2-methylphenylpropan-1-one. The reaction is carried out under controlled conditions using bromine or other brominating agents. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This includes the initial preparation of 2-methylphenylpropan-1-one, followed by bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically conducted in a solvent such as dichloromethane or chloroform to facilitate the bromination process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one involves its interaction with nucleophiles due to the presence of bromomethyl groups. These groups are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-2,2-bis(hydroxymethyl)propane
- 2,2-Bis(bromomethyl)-1,3-propanediol
- 3-Bromo-2,2-bis(bromomethyl)propan-1-ol
Uniqueness
1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one is unique due to its specific structure, which includes two bromomethyl groups attached to a phenyl ring. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis, particularly in the formation of complex molecules and polymers.
Properties
CAS No. |
141944-14-1 |
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Molecular Formula |
C19H20Br2O |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
1,3-bis[3-(bromomethyl)-2-methylphenyl]propan-1-one |
InChI |
InChI=1S/C19H20Br2O/c1-13-15(5-3-6-16(13)11-20)9-10-19(22)18-8-4-7-17(12-21)14(18)2/h3-8H,9-12H2,1-2H3 |
InChI Key |
ZTUDQXSNJLVNBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1CBr)CCC(=O)C2=CC=CC(=C2C)CBr |
Origin of Product |
United States |
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